6-(3,4-Dimethoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3,4-Dimethoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and thiadiazole rings in the structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Substitution Reactions: The final compound is obtained by introducing the 3,4-dimethoxyphenyl and phenylthio groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-(3,4-Dimethoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of triazolothiadiazoles are explored for their potential as drugs. The compound’s ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole and thiadiazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dimethoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,4-Dimethoxyphenyl)-3-[(methylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,4-Dimethoxyphenyl)-3-[(phenylsulfonyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy groups and a phenylthio group provides a distinct electronic environment, affecting its interactions with other molecules.
Properties
Molecular Formula |
C18H16N4O2S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4O2S2/c1-23-14-9-8-12(10-15(14)24-2)17-21-22-16(19-20-18(22)26-17)11-25-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
JBLLXBUPRNFATB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4)OC |
Origin of Product |
United States |
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